4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3Si/c1-15(2,3)19(5,6)18-11-12-7-9-13(10-8-12)14(16)17-4/h12-13H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLCYVBLGKEYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester, commonly referred to as a silane compound, has garnered attention due to its potential biological activities. This article compiles various research findings, case studies, and data tables to present a comprehensive overview of its biological effects.
- Molecular Formula : C12H22O2Si
- Molecular Weight : 198.3019 g/mol
- CAS Number : 17177-75-2
Structure
The compound features a cyclohexanecarboxylic acid moiety with a tert-butyl dimethylsilyl ether functional group, which may influence its interaction with biological systems.
Antioxidant Properties
Research indicates that compounds with silane groups can exhibit antioxidant properties. A study on similar silane derivatives suggests that they may scavenge free radicals, thereby protecting cells from oxidative stress . The presence of the tert-butyl group may enhance these properties due to steric effects that stabilize the compound in biological environments.
Anti-inflammatory Effects
Silane compounds have been studied for their anti-inflammatory activities. In vitro assays demonstrated that derivatives similar to this compound can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
- Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various silane compounds on cancer cell lines. Results indicated that certain structural modifications could enhance cytotoxicity against specific cancer types, suggesting potential applications in cancer therapy .
- In Vivo Studies : Animal studies have shown that administration of silane derivatives can lead to reduced tumor growth in xenograft models. The mechanism appears to involve modulation of cell signaling pathways associated with cell proliferation and apoptosis .
Table 1: Comparison of Biological Activities of Silane Derivatives
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Moderate | High | 25 µM |
| Similar Silane Derivative A | High | Moderate | 15 µM |
| Similar Silane Derivative B | Low | High | 30 µM |
| Mechanism | Description |
|---|---|
| Free Radical Scavenging | Compounds donate electrons to neutralize free radicals, reducing oxidative stress. |
| Cytokine Inhibition | Suppression of IL-6 and TNF-alpha production, leading to reduced inflammation. |
| Apoptosis Induction | Activation of caspase pathways resulting in programmed cell death in cancer cells. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 4-Hydroxycyclohexanecarboxylate (CAS 6125-57-1)
- Structure : Lacks the TBS-protected hydroxymethyl group; instead, it has a free hydroxyl group at the 4-position.
- Properties: Higher polarity due to the free -OH group, leading to increased solubility in polar solvents (e.g., water or methanol) compared to the TBS-protected analog.
4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene (CAS 194233-86-8)
- Structure: Features a TBS-protected hydroxyl group and a dimethylamino substituent at the 3-position, with a cyclohexene ring instead of cyclohexane.
- Properties: The unsaturated cyclohexene ring enhances reactivity in Diels-Alder reactions. The dimethylamino group introduces basicity, altering solubility and coordination properties.
- Synthesis : Prepared via [4+2] cycloaddition of silyl-protected dienes with methyl acrylate .
Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1408058-16-1)
- Structure : Contains a 2,4-dichlorophenyl substituent and a ketone at the 4-position instead of the TBS-hydroxymethyl group.
- Properties : The electron-withdrawing Cl groups and ketone reduce electron density on the cyclohexane ring, affecting nucleophilic substitution reactivity.
- Applications: Potential intermediate in agrochemical or pharmaceutical synthesis due to its aromatic and ketone functionalities .
Substituent Position and Steric Effects
[1R-(1a,3a,4a,5b)]-3,5-Bis[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester
- Structure : Contains two TBS groups at the 3- and 5-positions, along with free hydroxyls at 1- and 4-positions.
- Properties : Increased steric hindrance from dual TBS groups reduces reaction rates at protected sites. The free hydroxyls allow selective functionalization at these positions.
- Applications : Used in complex syntheses requiring orthogonal protection strategies .
3,6-Bis(1-Methylethyl)-4-({(1,1-Dimethylethyl)dimethylsilyl)oxy}cyclohexa-1,4-diene-1,2-dicarboxylic Acid Dimethyl Ester (50)
- Structure : Combines a silyl-protected hydroxyl group with a conjugated diene system and ester groups.
- Properties : The diene enables participation in cycloaddition reactions, while the silyl group stabilizes the hydroxyl during synthetic steps.
- Reactivity : Demonstrates higher regioselectivity in intramolecular Diels-Alder reactions compared to saturated analogs .
Preparation Methods
Starting Materials and Key Reagents
- Cyclohexanecarboxylic acid methyl ester or its hydroxy derivatives
- tert-Butyldimethylsilyl chloride (TBS-Cl) or (1,1-dimethylethyl)dimethylsilyl chloride
- Triethylamine (as base)
- N,N-Dimethylformamide (DMF) or methylene chloride (CH2Cl2) as solvent
- Imidazole (catalyst for silylation)
- Methanol and acid catalyst for esterification (if starting from acid)
Stepwise Synthesis Protocol
Hydroxyl Group Protection via Silylation
- The hydroxyl groups on the cyclohexane ring are selectively protected by reaction with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine or imidazole.
- Typical solvent: anhydrous N,N-dimethylformamide (DMF) or dichloromethane.
- Reaction conditions: 0 to 20 °C, stirring for 18 hours to ensure complete silylation.
- This step results in the formation of silyl ether groups at the 3- and 5-positions of the cyclohexane ring, enhancing stability and controlling reactivity in subsequent steps.
Esterification of Carboxylic Acid Group
- If starting from the free acid, methyl ester formation is achieved by treatment with methanol and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- This step converts the carboxylic acid to the methyl ester, improving compound stability and solubility.
-
- The crude product is purified by silica gel chromatography using gradient elution (e.g., hexane to ethyl acetate) to separate unreacted starting materials and side products.
- Final product is characterized by NMR and mass spectrometry to confirm structure.
Representative Reaction Conditions and Yields
Analytical and Characterization Data
- NMR Spectroscopy :
- ^1H NMR shows characteristic signals for tert-butyl groups at δ 0.9–1.1 ppm and methyl groups on silicon at δ 0.1–0.3 ppm.
- ^13C NMR confirms the silyl ether carbons and ester carbonyl at ~170 ppm.
- Mass Spectrometry :
- High-resolution MS confirms molecular ion peak at m/z corresponding to C20H42O6Si2 (M+Na)+.
- Infrared Spectroscopy (FTIR) :
- Strong ester C=O stretch near 1735 cm^-1.
- Si–O stretching vibrations observed around 1100 cm^-1.
Research Findings and Notes on Preparation
- The bulky tert-butyldimethylsilyl groups provide steric protection to hydroxyl groups, preventing unwanted side reactions during multi-step synthesis of complex molecules such as Vitamin D analogs.
- Reaction monitoring by thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) is effective for tracking silylation progress.
- Purification via silica gel chromatography is critical to remove unreacted silyl chloride and byproducts.
- Use of anhydrous conditions and inert atmosphere (nitrogen or argon) is recommended to avoid premature hydrolysis of silyl ethers.
- The compound’s solubility in deuterated chloroform (CDCl3) and methanol (CD3OD) facilitates NMR characterization.
Summary Table of Preparation Method
| Preparation Stage | Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Hydroxyl Protection | tert-Butyldimethylsilyl chloride, triethylamine, DMF, 0–20 °C, 18 h | Protects hydroxyl groups as silyl ethers | High yield (~75%), selective protection |
| Carboxylic Acid Esterification | Methanol, acid catalyst, reflux | Converts acid to methyl ester | High yield (>90%) |
| Purification | Silica gel chromatography (hexane/ethyl acetate gradient) | Removes impurities | Pure compound for further use |
| Characterization | NMR, MS, FTIR | Confirms structure and purity | Matches expected spectra |
Additional Considerations
- The described preparation methods are consistent with literature procedures used in pharmaceutical and medicinal chemistry research for synthesizing silyl-protected cyclohexanecarboxylates.
- Industrial scale-up would require optimization of reaction times, temperature control, and solvent recycling to improve efficiency and reduce costs.
- Safety precautions include handling silyl chlorides under fume hoods due to their moisture sensitivity and potential irritancy.
Q & A
Q. What role does the silyl group play in modulating the compound’s physicochemical properties?
- Functional Impact :
- Lipophilicity : The TBDMS group increases logP, enhancing membrane permeability in biological assays .
- Steric Effects : Hinders nucleophilic attack at the adjacent oxymethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
